Nivocasan Nivocasan Nivocasan, also known as GS-9450 and LB-84451, a novel caspase-inhibitor has demonstrated hepatoprotective activity in fibrosis/apoptosis animal models. GS-9450 treatment induced significant reductions in ALT levels in NASH patients.
Brand Name: Vulcanchem
CAS No.: 908253-63-4
Catalog No.: VC1098061
InChI: InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1
SMILES: O=C([C@]1(C(C)C)CC(C2=NC=CC3=C2C=CC=C3)=NO1)N[C@@H](C4)[C@@](O)(CF)OC4=O
Molecular Formula: C21H22FN3O5
Molecular Weight: 415.41

Nivocasan

* For research use only. Not for human or veterinary use.

CAS No.: 908253-63-4

Inhibitors

Catalog No.: VC1098061

Molecular Formula: C21H22FN3O5

Molecular Weight: 415.41

Purity: >98% (or refer to the Certificate of Analysis)

Nivocasan - 908253-63-4

CAS No. 908253-63-4
Product Name Nivocasan
IUPAC Name (R)-N-((2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxotetrahydrofuran-3-yl)-5-isopropyl-3-(isoquinolin-1-yl)-4,5-dihydroisoxazole-5-carboxamide
Synonyms GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan
Molecular Formula C21H22FN3O5
Molecular Weight 415.41
InChI InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1
InChIKey VYFGDLGHHBUDTQ-ZLGUVYLKSA-N
SMILES O=C([C@]1(C(C)C)CC(C2=NC=CC3=C2C=CC=C3)=NO1)N[C@@H](C4)[C@@](O)(CF)OC4=O
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description Nivocasan, also known as GS-9450 and LB-84451, a novel caspase-inhibitor has demonstrated hepatoprotective activity in fibrosis/apoptosis animal models. GS-9450 treatment induced significant reductions in ALT levels in NASH patients.
References 1: Ratziu V, Sheikh MY, Sanyal AJ, Lim JK, Conjeevaram H, Chalasani N, Abdelmalek M, Bakken A, Renou C, Palmer M, Levine RA, Bhandari BR, Cornpropst M, Liang W, King B, Mondou E, Rousseau FS, McHutchison J, Chojkier M. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis. Hepatology. 2012 Feb;55(2):419-28. doi: 10.1002/hep.24747. Epub 2011 Dec 14. PubMed PMID: 22006541; PubMed Central PMCID: PMC3779694.
2: Arends JE, Hoepelman AI, Nanlohy NM, Höppener FJ, Hirsch KR, Park JG, van Baarle D. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells. Apoptosis. 2011 Sep;16(9):959-66. doi: 10.1007/s10495-011-0620-2. PubMed PMID: 21667042; PubMed Central PMCID: PMC3152720.
3: Gramer MJ, Eckblad JJ, Donahue R, Brown J, Shultz C, Vickerman K, Priem P, van den Bremer ET, Gerritsen J, van Berkel PH. Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose. Biotechnol Bioeng. 2011 Jul;108(7):1591-602. doi: 10.1002/bit.23075. Epub 2011 Feb 18. PubMed PMID: 21328321.
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol